REACTION_SMILES
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[CH2:6]([CH3:7])[O:8][C:9]([CH2:10][O:11][c:12]1[c:13]([CH3:18])[cH:14][cH:15][cH:16][cH:17]1)=[O:19].[Cl:1][S:2](=[O:3])(=[O:4])[OH:5]>>[Cl:1][S:2](=[O:3])(=[O:5])[c:15]1[cH:14][c:13]([CH3:18])[c:12]([O:11][CH2:10][C:9]([O:8][CH2:6][CH3:7])=[O:19])[cH:17][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)COc1ccccc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)COc1ccc(S(=O)(=O)Cl)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |